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Compound of Interest

Compound Name:
2,4-Dichloro-7,8-dihydro-5H-

thiopyrano[4,3-d]pyrimidine

Cat. No.: B174312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiopyranopyrimidine scaffold has emerged as a privileged structure in medicinal

chemistry, with its derivatives exhibiting a wide range of biological activities. This guide

provides an objective comparison of the performance of various thiopyranopyrimidine and

related thienopyrimidine derivatives, focusing on their anticancer and antimicrobial properties.

The information presented is supported by experimental data from peer-reviewed studies, with

detailed methodologies for key experiments and visualizations of relevant signaling pathways.

Anticancer Activity: Targeting Kinase Signaling
Thiopyranopyrimidine derivatives have shown significant promise as anticancer agents,

primarily through the inhibition of key protein kinases involved in cancer cell proliferation and

survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2).

Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of

selected thiopyranopyrimidine and thienopyrimidine derivatives against various cancer cell

lines and kinases.
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Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Thiopyranopyrimidine and Thienopyrimidine

Derivatives

Compoun
d

Derivativ
e Type

A549
(Lung)

H1975
(Lung)

HepG-2
(Liver)

MCF-7
(Breast)

Referenc
e

13a
Thiapyran-

pyrimidine
~10 ~10 - - [1]

22g
Thienopyri

midine
6.67 - - - [2]

25
Thienopyri

midinone
- - - 2.95 [3]

3e

Dihydropyri

midin-2-

thiol

Complete

cell death
- -

Complete

cell death
[4]

Compound

3
Thiophene - - - 40.68 [3]

Compound

13

Thienopyri

midine
- - - 34.04 [3]

Note: IC50 values are highly dependent on the specific experimental conditions and cell lines

used. Direct comparison between different studies should be made with caution.

Table 2: Kinase Inhibitory Activity (IC50) of Thiopyranopyrimidine and Thienopyrimidine

Derivatives
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Compound Target Kinase IC50 Reference

13a EGFRT790M/L858R Excellent Activity [1]

21b VEGFR-2 33.4 nM [2]

21c VEGFR-2 47.0 nM [2]

21e VEGFR-2 21 nM [2]

25 EGFR 0.059 µM [3]

25 FGFR 0.029 µM [3]

3a VEGFR-2 386.4 nM [4]

3e VEGFR-2 198.7 nM [4]

Structure-Activity Relationship (SAR) for Anticancer
Activity

Substitution on the Pyrimidine Ring: The nature and position of substituents on the

pyrimidine ring significantly influence anticancer activity. For instance, in a series of

thienopyrimidine derivatives, the presence of a 3,4-dichloro substitution resulted in potent

activity against various cancer cell lines.[2]

Fusion of the Thiopyran/Thiophene Ring: The fusion of a thiophene or thiopyran ring to the

pyrimidine core is a key structural feature for potent kinase inhibition.[2]

Side Chains: The nature of the side chains attached to the core structure plays a crucial role.

For example, in a series of thienopyrimidinone hybrids, specific substitutions led to potent

dual inhibition of EGFR and FGFR.[3] Molecular docking studies have shown that these

derivatives can form key hydrogen bonds and hydrophobic interactions within the ATP-

binding pocket of these kinases.[3][5]

Antimicrobial Activity
Certain thiopyranopyrimidine derivatives have also demonstrated promising activity against a

range of bacterial and fungal pathogens.
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Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

thiopyranopyrimidine and thienopyrimidine derivatives against various microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Thiopyranopyrimidine and

Thienopyrimidine Derivatives

Compo
und

Derivati
ve Type

S.
aureus

B.
subtilis

E. coli
P.
aerugin
osa

C.
albicans

Referen
ce

4
Thienopy

rimidine
+++ +++ +++ - +++ [6]

6
Thienopy

rimidine
+++ +++ +++ - +++ [6]

10

Arylidine

Thienopy

rimidine

++ ++ ++ - ++ [6]

3d

Pyrimidin

e-5-

carbonitri

le

Significa

nt
- - - - [7]

4b

Pyrimidin

e-5-

carbonitri

le

Significa

nt
- - - - [7]

4e

Pyrimidin

e-5-

carbonitri

le

- -

++ (vs. E.

aerogene

s)

- - [7]

Note: Activity levels are indicated as +++ (highly active), ++ (moderately active), and -

(inactive/not reported) based on the source. MIC values can vary based on the specific strain
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and testing methodology.

Structure-Activity Relationship (SAR) for Antimicrobial
Activity

Substituents on the Core: The antimicrobial spectrum and potency are heavily influenced by

the substituents on the thiopyranopyrimidine backbone. For instance, certain substituted

thienopyrimidine derivatives showed high activity against both Gram-positive and Gram-

negative bacteria, as well as fungi.[6]

Arylidine Moiety: The introduction of an arylidine group at certain positions can enhance

antimicrobial activity.[6]

Halogenation: In some related fused pyrimidine systems, halogen substitutions, particularly

bromo or iodo groups on a benzylamine substituent, were found to be crucial for potent

activity against Staphylococcus aureus.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Below are summarized protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

a specific kinase.

Reagent Preparation:

Prepare a kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, and 0.2 mM DTT).

Dilute the recombinant kinase (e.g., EGFR, VEGFR-2) to the desired concentration in the

kinase buffer.

Prepare a substrate solution containing a suitable peptide substrate and ATP in the kinase

buffer.
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Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the

kinase buffer.

Assay Procedure:

Pre-incubate the kinase with the test compound dilutions in a 384-well plate for 30 minutes

at 27°C.

Initiate the kinase reaction by adding the ATP/substrate mixture.

Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at

regular intervals.

Data Analysis:

Determine the initial reaction velocity from the linear phase of the progress curves.

Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using

a suitable sigmoidal dose-response model.[5]

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Cell Seeding:

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Treat the cells with serial dilutions of the test compounds and incubate for a specified

period (e.g., 72 hours).

MTT Addition and Incubation:
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce

the yellow MTT to purple formazan crystals.

Formazan Solubilization:

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan

crystals.

Absorbance Measurement:

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using

a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to untreated control cells.

Plot the percentage of viability against the compound concentration to determine the IC50

value.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method for MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.

Preparation of Inoculum:

Prepare a standardized suspension of the test microorganism.

Serial Dilution of Compounds:

Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-

well microtiter plate.

Inoculation:

Inoculate each well with the standardized microbial suspension.
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Incubation:

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

Determination of MIC:

The MIC is the lowest concentration of the compound at which no visible growth of the

microorganism is observed.[8]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways targeted by thiopyranopyrimidine derivatives and a typical experimental workflow for

their evaluation.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of thiopyranopyrimidine

derivatives.
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Click to download full resolution via product page

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of

thiopyranopyrimidine derivatives.
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Caption: A typical experimental workflow for the evaluation of thiopyranopyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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